Subcutaneous vs. Intramuscular Bioequivalence: Flexibility in Route of Administration
A randomized, parallel-group study in 90 healthy postmenopausal women directly compared subcutaneous (SC) injection of 275 mg hydroxyprogesterone caproate via autoinjector to intramuscular (IM) injection of 250 mg. The SC route demonstrated bioequivalence to IM based on AUC0-t and AUC0-∞, with geometric mean ratios of 110.25% and 113.51% respectively, both with 90% CIs within the 80–125% boundary [1]. Cmax was 113.95% of IM (7.88 vs 6.91 ng/mL), and t½ was 212 hours (SC) vs 188 hours (IM).
| Evidence Dimension | Bioequivalence of SC vs IM administration |
|---|---|
| Target Compound Data | SC: Cmax 7.88 ng/mL, AUC0-∞ ratio 113.51%, t½ 212 h |
| Comparator Or Baseline | IM: Cmax 6.91 ng/mL, AUC0-∞ reference 100%, t½ 188 h |
| Quantified Difference | AUC0-∞ ratio 113.51% (90% CI 99.08–130.02%), t½ difference +24 h |
| Conditions | Healthy postmenopausal women; single SC 275 mg (1.1 mL) vs IM 250 mg (1 mL); NCT02940522 |
Why This Matters
Demonstrates that SC administration via autoinjector achieves equivalent systemic exposure to IM, providing a validated alternative route for formulation development and patient convenience.
- [1] Krop J, Kramer WG. Comparative Bioavailability of Hydroxyprogesterone Caproate Administered via Intramuscular Injection or Subcutaneous Autoinjector in Healthy Postmenopausal Women: A Randomized, Parallel Group, Open-label Study. Clin Ther. 2017;39(12):2345-2356. View Source
